Imidazo[1,2-a]pyridine-6-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyridine-6-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine scaffold, which is a bicyclic system with a bridgehead nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to its broad range of applications, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities 10.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives has been explored through various methods. One approach involves the continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid, which is a significant advancement over traditional in-flask methods . Another method reported the synthesis of imidazo[1,2-a]pyridine-3-carboxylates directly from 2-aminopyridines and β-keto esters using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant . Additionally, efficient preparation of imidazo[1,5-a]pyridine-1-carboxylic acids has been achieved by reacting 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride .
Molecular Structure Analysis
The imidazo[1,2-a]pyridine core structure is a versatile platform for the generation of stable N-heterocyclic carbenes, which have been synthesized and characterized in various studies . The molecular structure of these compounds has been determined spectroscopically, and their stability and reactivity have been a subject of interest in the development of new chemical entities .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives have been utilized in a variety of chemical reactions. For instance, the three-component reactions of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates have been disclosed, leading to the production of fully substituted furans . Additionally, the functionalization reactions of related compounds have been studied both experimentally and theoretically, providing insights into the reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives have been optimized through the synthesis and structure-activity relationship evaluation. These compounds exhibit selective inhibition of Mycobacterium tuberculosis and have been identified as novel antimycobacterial leads with no activity on either gram-positive or gram-negative pathogens . The pharmacological properties of this scaffold have been extensively studied, revealing its potential as a therapeutic agent in various applications .
Scientific Research Applications
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Materials Science
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Pharmaceutical Field
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Sensors
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Confocal Microscopy and Imaging
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Synthetic Chemistry
- Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .
- These methodologies include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc .
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Drug Development
- Several representatives of Imidazo[1,2-a]pyridines are clinically used, like the unsubstituted imidazole fragment cardiotonic agent olprinone, the 2-substituted analgesic miroprofen, the anticancer agent zolimidine, the 3- substituted antiosteoporosis drug minodronic acid, the 2,3- disubstituted derivatives with sedative and anxiolytic properties, alpidem, saripidem, and necopidem, and the agent for the treatment of insomnia and brain disorders, zolpidem .
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Optoelectronic Devices
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Anti-Cancer Drugs
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Emitters for Confocal Microscopy and Imaging
Safety And Hazards
Imidazo[1,2-a]pyridine-6-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)4. It may cause skin irritation, serious eye irritation, and respiratory irritation4. The compound should be handled with protective gloves/clothing/eye protection/face protection4.
Future Directions
Imidazo[1,2-a]pyridine-6-carboxylic acid has potential pharmaceutical applications3. The recent advances in its synthesis from various substrates from 2016 to 2021 are expected to provide new initiatives to chemists3. However, there are frequent challenges associated with the reported methods that need to be addressed3.
properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-1-2-7-9-3-4-10(7)5-6/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOJJCTXSDBVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427738 | |
Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridine-6-carboxylic acid | |
CAS RN |
139022-25-6 | |
Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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